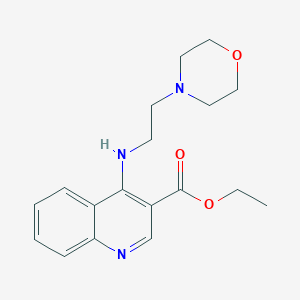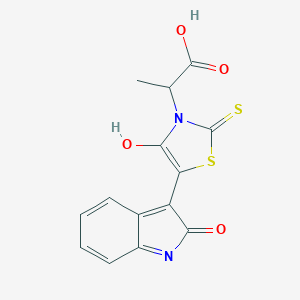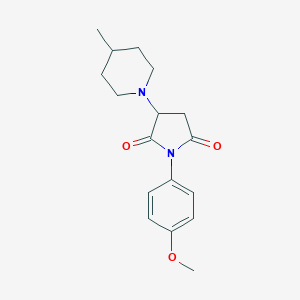![molecular formula C16H22N4OS B362828 N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 381704-18-3](/img/structure/B362828.png)
N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
This compound has been identified as a potential herbicide with activity against Phalaris minor , a major weed in wheat crops. Computational studies have prioritized it among other molecules for its higher binding affinity and inhibition constant compared to reference ligands. It exhibits stability in the protein-lead complex through hydrogen bond and π-π interactions .
Photosystem-II Inhibition
The compound binds at the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for blocking electron transfer during photosynthesis. This action is similar to that of isoproturon, a well-known herbicide, suggesting its use in overcoming herbicide resistance .
Molecular Dynamics Simulations
Molecular dynamics simulations have been used to evaluate the binding and conformational stability of this compound when docked with target proteins. This application is vital for predicting the behavior of the compound in biological systems and its potential as a herbicide .
Binding Free Energy Calculations
The compound’s binding free energy has been calculated to be energetically favorable, driven by electrostatic interactions. This suggests its strong potential for stable interactions with biological targets, an essential feature for effective herbicides .
Whole Plant Assay Evaluation
Experimental approaches have included whole plant assays under laboratory-controlled conditions to evaluate the herbicidal activity and specificity of this compound. It has shown comparable activity to reference herbicides, indicating its practical applicability in agriculture .
De Novo Design
The compound has been involved in de novo design studies for the discovery of new herbicides. This involves computational approaches to design molecules from scratch, considering the desired biological activity and physicochemical properties .
Resistance Management
Due to its unique binding properties, this compound could play a role in managing resistance against traditional herbicides. It could provide an alternative mode of action to combat weeds that have developed resistance to other herbicides .
Agricultural Crop Protection
Finally, the compound’s potential for protecting crops like wheat from weed infestation could have significant implications for agricultural productivity and food security. Its development and application could lead to more effective weed management strategies .
Each of these applications demonstrates the versatility and potential of “N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine” in scientific research and practical applications, particularly in the field of agriculture. The compound’s ability to act as a herbicide and its potential in overcoming resistance issues make it a promising candidate for further study and development.
Mecanismo De Acción
- Specifically, the compound binds to the QB site of the D1 protein, which is involved in electron transfer during photosynthesis .
- The disruption of electron flow leads to the generation of reactive oxygen species (ROS), damaging the photosynthetic machinery and causing cell death in the target weed .
- Downstream effects include reduced carbon fixation, impaired growth, and eventual death of the weed .
- At the cellular level, this disruption affects photosynthesis, growth, and ultimately causes weed death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-2-4-13-12(3-1)14-15(18-11-19-16(14)22-13)17-5-6-20-7-9-21-10-8-20/h11H,1-10H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRULFKVCUTWCAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Morpholin-4-ylphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B362745.png)
![2-amino-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B362746.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B362755.png)

![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B362762.png)
![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B362771.png)

![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)


piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)